Ac-Asp-OtBu vs. Ac-Asp-OMe: Superior Base Stability and Orthogonal Compatibility
In Fmoc/tBu SPPS, the side-chain protecting group must withstand repetitive piperidine treatments (20% piperidine in DMF, pH ~12-13) used for Fmoc removal. Ac-Asp-OMe, bearing a methyl ester, undergoes significant saponification under these basic conditions, with literature reporting up to 5-10% ester cleavage per deprotection cycle for Asp(OMe)-containing peptides [1]. In contrast, the tert-butyl ester in Ac-Asp-OtBu exhibits <1% cleavage under identical basic conditions due to steric hindrance and the absence of α-hydrogens, maintaining orthogonal integrity throughout synthesis [2].
| Evidence Dimension | Base stability (resistance to piperidine-mediated cleavage) |
|---|---|
| Target Compound Data | <1% ester cleavage per 20% piperidine/DMF treatment cycle |
| Comparator Or Baseline | Ac-Asp-OMe: 5-10% ester cleavage per identical cycle |
| Quantified Difference | 5- to 10-fold lower cleavage rate for OtBu vs. OMe |
| Conditions | 20% piperidine in DMF, room temperature, 2 × 5-10 min treatments (standard Fmoc SPPS conditions) |
Why This Matters
The 5- to 10-fold reduction in base-mediated side-chain cleavage directly translates to higher crude peptide purity and yield, reducing purification costs and material waste in multi-step syntheses.
- [1] Isidro-Llobet, A., Alvarez, M., Albericio, F. Amino Acid-Protecting Groups. Chemical Reviews, 2009, 109(6), 2455-2504. View Source
- [2] Organic Chemistry Portal. tert-Butyl esters stability data. 2024. View Source
